Product packaging for 3-(Azidomethyl)azetidine(Cat. No.:)

3-(Azidomethyl)azetidine

Cat. No.: B13538795
M. Wt: 112.13 g/mol
InChI Key: SBMPMMCWLNFXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)azetidine is a high-value, four-membered heterocyclic amine derivative designed for advanced research applications. The azetidine ring is a prominent scaffold in medicinal chemistry, valued for its saturated, strained structure that introduces conformational constraint. This property makes it an excellent bioisostere for common moieties like pyrrolidine and a valuable surrogate for natural amino acids in the development of peptidomimetics . Incorporating azetidine rings into lead compounds is a established strategy to enhance potency and improve pharmacokinetic properties . This specific derivative features a reactive azide functional group at the 3-position, making it an ideal bifunctional building block. The azide group is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling efficient and reliable conjugation to alkyne-bearing molecules, proteins, or surfaces. This allows researchers to rapidly create diverse compound libraries for screening or to construct precise chemical probes and bioconjugates. The primary applications of this compound include its use in structure-activity relationship (SAR) studies, fragment-based drug discovery, and the synthesis of potential polymerase theta inhibitors or other targeted therapeutic agents. It serves as a key synthetic intermediate for constructing more complex molecules. This product is intended For Research Use Only. It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4 B13538795 3-(Azidomethyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(azidomethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-8-7-3-4-1-6-2-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMPMMCWLNFXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sulfur Fluoride Exchange Sufex Pathway:alternatively, Under Anionic Conditions, Asfs Can Undergo the More Conventional Sulfur Fluoride Exchange Sufex Reaction.acs.orgnih.govin This Process, a Nucleophile Attacks the Sulfur Atom, Displacing the Fluoride to Form Stable S Vi Derivatives Such As Sulfonamides and Sulfonate Esters.acs.orgresearchgate.net

The dual reactivity of ASFs makes them powerful tools for divergent synthesis in drug discovery, allowing for the facile creation of diverse molecular scaffolds from a common precursor. nih.govchemrxiv.org

Reaction PathwayActivating ConditionsReactive IntermediateNucleophilesProduct Type
Defluorosulfonylation (deFS) Mild thermal (e.g., 60 °C)Azetidine-derived carbocationNeutral nucleophiles (amines, heterocycles, etc.)C-Nucleophile bond formation (e.g., 3-substituted azetidines)
Sulfur-Fluoride Exchange (SuFEx) Anionic conditionsAzetidine (B1206935) Sulfonyl Fluoride (B91410)Anionic nucleophilesS-Nucleophile bond formation (e.g., sulfonamides, sulfonate esters)

Targeted Synthesis and Derivatization of 3 Azidomethyl Azetidine

Specific Synthetic Routes to 3-(Azidomethyl)azetidine

The introduction of the azidomethyl group onto the azetidine (B1206935) scaffold can be achieved through both direct and indirect methods. The choice of route often depends on the availability of starting materials and the desired protecting group strategy.

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a corresponding halomethyl precursor. The high nucleophilicity of the azide (B81097) ion allows for an efficient displacement of a good leaving group, such as a halide.

A common precursor for this transformation is an N-protected 3-(halomethyl)azetidine, for instance, 1-Boc-3-(bromomethyl)azetidine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.

The reaction typically proceeds by treating the N-protected 3-(halomethyl)azetidine with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The elevated reactivity of the primary halide facilitates the S(_N)2 reaction, leading to the desired this compound derivative.

A specific example involves the synthesis of 1-Boc-3-(azidomethyl)azetidine from its corresponding methane (B114726) sulfonate precursor, which acts as an equivalent to a halomethyl precursor. The reaction of 1-Boc-3-(mesyloxymethyl)azetidine with sodium azide in DMF at an elevated temperature (e.g., 90 °C) provides the target compound in high yield.

Table 1: Synthesis of 1-Boc-3-(azidomethyl)azetidine from a Mesylate Precursor
PrecursorReagentSolventTemperature (°C)ProductYield (%)
1-Boc-3-(mesyloxymethyl)azetidineSodium AzideDMF901-Boc-3-(azidomethyl)azetidine~97

Data compiled from publicly available patent information.

This method is advantageous due to the relatively high yields and the directness of the transformation. The primary challenge lies in the synthesis of the halomethyl or sulfonate precursor itself.

An alternative to the direct displacement of a halide is the indirect introduction of the azide group, often starting from a more readily available precursor like an alcohol. A common and effective method for this transformation is the Mitsunobu reaction.

Starting from N-protected 3-(hydroxymethyl)azetidine, the Mitsunobu reaction allows for the conversion of the primary alcohol to an azide with inversion of configuration, although for an achiral starting material this is not a factor. The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source, often hydrazoic acid (HN₃) generated in situ or diphenylphosphoryl azide (DPPA).

The general scheme for this transformation is as follows:

Activation of the alcohol with the phosphine and azodicarboxylate to form a good leaving group.

Nucleophilic attack by the azide ion to displace the activated alcohol.

This strategy is particularly useful when the corresponding halomethyl precursor is not readily accessible or is unstable. The starting material, 1-Boc-3-(hydroxymethyl)azetidine, is commercially available, making this a viable synthetic route.

Advanced Protecting Group Strategies in this compound Synthesis

The selection of an appropriate protecting group for the azetidine nitrogen is crucial for the successful synthesis of this compound. The protecting group must be stable to the conditions used for the introduction of the azide functionality and any subsequent reactions, yet be readily cleavable without affecting other parts of the molecule.

The most commonly employed protecting group in this context is the tert-butyloxycarbonyl (Boc) group . Its popularity stems from several key advantages:

Stability: The Boc group is robust and withstands the nucleophilic conditions of azide displacement reactions and the conditions of the Mitsunobu reaction.

Ease of Introduction: It can be easily introduced onto the azetidine nitrogen using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Facile Cleavage: The Boc group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, which are typically compatible with the azide functionality.

The use of the Boc protecting group prevents the free secondary amine of the azetidine ring from undergoing undesired side reactions, such as acting as a nucleophile itself or interfering with the desired reaction pathway. For instance, in the conversion of a halomethyl precursor, the unprotected azetidine nitrogen could compete with the azide anion as a nucleophile, leading to polymerization or the formation of bicyclic byproducts.

Other protecting groups, such as the benzyl (B1604629) (Bn) group, can also be used. However, the deprotection of the benzyl group often requires harsher conditions, such as catalytic hydrogenation, which can simultaneously reduce the azide group. Therefore, for the synthesis of this compound, the Boc group is generally the preferred choice due to its orthogonal deprotection strategy.

Diastereoselective and Enantioselective Syntheses of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest, as the stereochemistry of a molecule can profoundly impact its biological activity. Such syntheses can be approached by either starting from a chiral precursor or by employing a stereoselective reaction.

While direct stereoselective syntheses of this compound are not extensively documented, the synthesis of chiral precursors, particularly N-protected 3-(hydroxymethyl)azetidine derivatives, provides a viable pathway. These chiral alcohols can then be converted to the corresponding azidomethyl compounds, as described in section 3.1.2, with retention or inversion of stereochemistry depending on the chosen method.

One approach to obtaining enantiomerically enriched 3-substituted azetidines is through the use of a chiral pool. For example, starting from readily available chiral amino acids, multi-step synthetic sequences can be devised to construct the chiral azetidine ring with the desired stereochemistry.

Another powerful strategy is the use of asymmetric catalysis. For instance, the enantioselective reduction of a prochiral ketone, such as N-Boc-3-azetidinone, can provide access to chiral N-Boc-3-hydroxymethylazetidine. Subsequent functional group manipulation can then lead to the desired chiral this compound derivative.

Furthermore, diastereoselective syntheses can be employed to control the relative stereochemistry of multiple stereocenters on the azetidine ring. For example, the diastereoselective functionalization of a pre-existing chiral azetidine can introduce a second stereocenter with a high degree of control. While specific examples for the direct diastereoselective synthesis of this compound derivatives are scarce, the principles of stereocontrol in azetidine synthesis are well-established and can be applied to this target molecule.

Reactivity and Advanced Chemical Transformations of 3 Azidomethyl Azetidine

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in 3-(azidomethyl)azetidine is largely dictated by its ring strain, making it susceptible to reactions that relieve this strain. rsc.org

Nucleophilic Ring-Opening Reactions

The four-membered azetidine ring is prone to nucleophilic attack, leading to ring-opening products. rsc.orgnih.gov This process is typically initiated by the activation of the azetidine nitrogen, often through protonation or N-alkylation to form a more electrophilic azetidinium ion. researchgate.netorganic-chemistry.org The subsequent attack by a nucleophile can occur at either of the ring carbons adjacent to the nitrogen.

The regioselectivity of the nucleophilic attack is influenced by several factors, including the substitution pattern on the azetidine ring and the nature of the nucleophile. researchgate.netorganic-chemistry.org For 3-substituted azetidines, such as this compound, nucleophilic attack generally occurs at the less hindered C4 position. However, the presence of activating groups on the nitrogen or specific substituents on the ring can alter this preference. researchgate.netorganic-chemistry.org Studies on related azetidinium ions have shown that nucleophiles like azide (B81097) anions, amines, and alkoxides can effectively open the ring to yield functionalized linear amines. nih.govorganic-chemistry.org For instance, the reaction of N-activated azetidines with alcohols, mediated by Lewis acids, can proceed via an SN2-type pathway to produce γ-amino ethers. iitk.ac.in

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

Azetidine DerivativeNucleophileProduct TypeReference
N-Tosyl-2-arylazetidineAlcoholsγ-Amino ethers iitk.ac.in
Azetidinium saltsAzide anion, benzylamine, acetate (B1210297) anion, alkoxidesFunctionalized linear amines organic-chemistry.org
N-Substituted azetidinesPendant amide group (intramolecular)Decomposed ring-opened product nih.gov

Stereochemical Outcomes in Ring Transformation Processes

The stereochemistry of reactions involving the azetidine ring is a critical aspect, particularly when chiral centers are present. In nucleophilic ring-opening reactions that proceed through an SN2 mechanism, an inversion of configuration at the carbon atom undergoing attack is typically observed. iitk.ac.in This has been demonstrated in the Lewis acid-mediated ring-opening of chiral 2-aryl-N-tosylazetidines with alcohols, which affords non-racemic γ-amino ethers. iitk.ac.in

The stereochemical outcome can also be influenced by the specific reaction conditions and the nature of the substituents on the azetidine ring. For instance, the relative configuration of substituents on an azetidinium ring can impact the regioselectivity of the ring-opening. organic-chemistry.org Furthermore, in some cases, epimerization at a stereocenter can occur as a side reaction. organic-chemistry.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to better understand and predict the stereochemical and regiochemical outcomes of these transformations. organic-chemistry.org The stereoselective synthesis of cis-2,4-disubstituted azetidine-3-ones has been achieved with high stereoselectivity, indicating that the transition state favors an anti-relationship between bulky groups. acs.org

Reactions Involving the Azidomethyl Moiety

The azidomethyl group at the C3 position of the azetidine ring provides a versatile handle for a variety of chemical modifications, most notably through cycloaddition reactions and reduction to an amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry Applications)

The azide group of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the azide with a terminal alkyne. nih.govbeilstein-journals.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govnih.gov

The azetidine moiety can be incorporated into larger molecular architectures by reacting this compound with various alkyne-containing molecules. For example, it can be clicked onto peptide backbones or other biomolecules to introduce the azetidine scaffold. researchgate.net The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov The use of ligands, such as tris(triazolyl)amine, can stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov

Table 2: Key Features of CuAAC Reactions

FeatureDescriptionReference
Regioselectivity Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov
Reaction Conditions Typically mild, often conducted at room temperature in various solvents, including water. beilstein-journals.org
Catalyst Copper(I) salts, often generated in situ. nih.gov
Functional Group Tolerance Compatible with a wide array of functional groups. beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the use of a potentially toxic copper catalyst is undesirable, such as in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a valuable alternative. nih.govd-nb.info This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts with the azide group of this compound without the need for a metal catalyst. magtech.com.cnthieme-connect.de The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn

SPAAC has emerged as a powerful bioorthogonal ligation strategy for labeling and modifying biomolecules in their native environment. nih.govnih.gov The azetidine functionality can be introduced into biological systems by reacting this compound with biomolecules that have been functionalized with a strained alkyne. The reaction kinetics can be tuned by modifying the structure of the cycloalkyne. d-nb.info

Reductive Transformation of the Azide Group to Amine Functionality

The azide group of this compound can be readily reduced to a primary amine, yielding 3-(aminomethyl)azetidine. This transformation is a crucial step for utilizing the azetidine core as a diamine building block in medicinal chemistry and materials science. A variety of reducing agents can be employed for this purpose.

Common methods for azide reduction include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source. rsc.org This method is generally clean and efficient. Other reagents such as lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (in the Staudinger reaction) can also effect this reduction. masterorganicchemistry.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, selective reduction of the azide in the presence of other sensitive groups is often a key consideration. researchgate.netresearchgate.net The resulting 3-(aminomethyl)azetidine is a valuable synthon for the synthesis of more complex molecules.

Table 3: Common Reagents for Azide Reduction

ReagentConditionsReference
H₂, Pd/CCatalytic hydrogenation rsc.org
LiAlH₄Etheral solvents masterorganicchemistry.com
PPh₃, then H₂OStaudinger reaction masterorganicchemistry.com
NaBH₄ / NiCl₂In situ generated nickel boride organic-chemistry.org
In/NH₄ClAqueous media rsc.orgwhu.edu.cn

Other 1,3-Dipolar Cycloaddition Reactions of the Azide

While the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants with alkynes, represents a primary reaction pathway for the azide group, the reactivity of the 1,3-dipole in this compound is not limited to these partners. wikipedia.orgorganic-chemistry.org The azide can undergo cycloaddition with a variety of other dipolarophiles, including those containing heteroatoms, leading to diverse heterocyclic systems. mdpi.com

A notable class of such reactions involves intramolecular cycloadditions, where the dipolarophile is tethered to the azide-bearing molecule. Research has demonstrated that azido-ketenimines and azido-carbodiimides can undergo thermally induced intramolecular [3+2] cycloaddition reactions. rsc.org In these cases, the C=N double bond of the ketenimine or carbodiimide (B86325) function acts as the dipolarophile for the tethered azide group. rsc.org

For instance, N-(2-azidomethyl)phenyl-N′-alkyl(aryl) carbodiimides undergo a clean intramolecular cycloaddition under mild thermal conditions to form tetrazolo[5,1-b]quinazolines. rsc.org The initial cycloadducts are stable and can be isolated. rsc.org In a related transformation, the corresponding azido-ketenimines cyclize to form indoloquinazolines, although in this case the initial [3+2] cycloadduct is unstable and extrudes dinitrogen to yield the final aromatic product. rsc.org While these specific examples utilize a phenyl linker, the principle can be extended to scaffolds incorporating the this compound moiety, where a suitable ketenimine or carbodiimide is constructed on the azetidine nitrogen.

These transformations highlight the versatility of the azide group beyond simple alkyne cycloadditions, enabling access to complex, fused heterocyclic systems through intramolecular pathways.

Dipolarophile TypeReaction ConditionsProduct ClassComments
Intramolecular CarbodiimideThermalTetrazoloquinazolinesThe initial [3+2] cycloadduct is stable and isolable. rsc.org
Intramolecular KetenimineThermalIndoloquinazolinesThe initial cycloadduct undergoes spontaneous dinitrogen extrusion. rsc.org

Cascade and One-Pot Reaction Sequences Utilizing Both Azetidine Ring and Azidomethyl Group

The bifunctional nature of this compound, possessing both a reactive azide and a strained azetidine ring, makes it an ideal substrate for cascade or one-pot reactions where both functionalities are sequentially modified. Such sequences offer significant advantages in synthetic efficiency, rapidly building molecular complexity from a single starting material. nih.gov While specific documented examples starting directly from this compound are specialized, the known reactivity of each functional group allows for the design of highly plausible and effective one-pot transformations. rsc.orgresearchgate.net

One logical cascade approach involves an initial, highly selective reaction of the azide, followed by a subsequent transformation of the azetidine ring. The strain-promoted azide-alkyne cycloaddition (SPAAC) is an ideal candidate for the first step due to its bioorthogonality and mild, catalyst-free conditions. magtech.com.cnd-nb.inforesearchgate.net The azide of this compound can react cleanly with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), to form a stable 1,2,3-triazole product. magtech.com.cn

Following the completion of the SPAAC reaction, the azetidine ring can be activated in situ for a subsequent nucleophilic ring-opening. Azetidines are known to undergo ring-opening reactions, often promoted by acids, which activates the ring towards nucleophilic attack. rsc.orgbeilstein-journals.orgfrontiersin.org By adding a suitable Lewis acid (e.g., TMSOTf, BF₃·OEt₂) and a nucleophile to the same reaction vessel, the nitrogen of the newly formed triazole-substituted azetidine can be protonated or coordinated, facilitating a regioselective attack by the nucleophile at one of the ring carbons. rsc.orgresearchgate.net This results in the formation of a functionalized acyclic amine, completing a one-pot, two-step cascade that modifies both reactive centers of the original molecule.

This strategy effectively leverages the distinct reactivity of the azide and the azetidine ring to construct complex, highly functionalized structures in a single, efficient operation. The modularity of this approach allows for significant variation in both the alkyne component and the nucleophile used for ring-opening.

StepReaction TypeReagents/ConditionsIntermediate/Product
1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., DIBO), Room TemperatureAzetidine substituted with a 1,2,3-triazole ring
2 Azetidine Ring-OpeningLewis Acid (e.g., TMSOTf), Nucleophile (e.g., R-OH, R-NH₂)Functionalized acyclic amine with triazole and nucleophile moieties

Applications of 3 Azidomethyl Azetidine in Advanced Chemical Research

As a Versatile Building Block in the Synthesis of Complex Molecules

The dual functionality of 3-(azidomethyl)azetidine, possessing both a reactive azetidine (B1206935) ring and an azide (B81097) group, positions it as a highly versatile precursor in the synthesis of intricate molecular structures. nih.govugr.es The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) makes it susceptible to various ring-opening and expansion reactions, providing access to a diverse range of substituted acyclic amines and larger heterocyclic systems. rsc.org Concurrently, the azide group serves as a linchpin for a multitude of chemical transformations, most notably "click chemistry" reactions. nih.gov

Integration into Functionalized Scaffolds and Novel Molecular Frameworks

The azetidine ring system is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules. nih.govrsc.org this compound allows for the incorporation of this desirable scaffold while providing a chemical handle—the azide—for further functionalization. This dual-purpose nature enables the construction of novel molecular frameworks with potential applications in drug discovery. nih.govacs.orgnih.gov For instance, the azetidine core can be integrated into larger molecules to impart specific conformational constraints or to act as a surrogate for other cyclic systems, such as proline. nih.govacs.org The azide group can then be used to attach various substituents, including reporter molecules, targeting ligands, or other pharmacophores, through efficient and selective ligation chemistries. nih.govnih.gov This modular approach facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The reactivity of the azetidine ring itself also contributes to its utility in creating diverse scaffolds. The nitrogen atom can be readily alkylated or acylated, and the ring can undergo expansion reactions to form larger heterocycles like pyrrolidines. rsc.orgresearchgate.net Furthermore, the presence of the azidomethyl group at the 3-position provides a site for introducing additional functionality through nucleophilic substitution or other transformations. ugent.be

Precursor for Non-Natural Amino Acids and Peptidomimetics (via azide reduction)

The reduction of the azide group in this compound to a primary amine provides a straightforward route to 3-(aminomethyl)azetidine, a non-natural amino acid. rsc.org This and other azetidine-based amino acids are of significant interest in the field of peptidomimetics. sigmaaldrich.com The incorporation of these constrained, non-natural residues into peptides can induce specific secondary structures, such as turns and helices, and can enhance proteolytic stability, a crucial property for peptide-based drugs. nih.govsigmaaldrich.com

In Bioorthogonal Chemistry and Chemical Biology

The azide functionality of this compound is a cornerstone of its application in bioorthogonal chemistry. nih.gov This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The azide group is an ideal bioorthogonal handle because it is small, stable, and virtually absent from biological systems. nih.gov

Bioconjugation and Molecular Labeling Strategies

This compound serves as a key building block for installing an azide reporter onto biomolecules for subsequent bioconjugation and labeling. nih.gov The most prominent bioorthogonal reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that forms a stable triazole linkage. nih.govmit.edu While the copper catalyst can be toxic to living cells, CuAAC is widely used for labeling in fixed cells, cell lysates, and for in vitro applications. nih.gov

For applications in living organisms, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. nih.govmit.edu In SPAAC, a strained cyclooctyne (B158145) reacts with the azide to form a triazole. This compound can be used to introduce the azide moiety into a molecule of interest, which can then be selectively labeled with a cyclooctyne-containing probe, such as a fluorophore or a biotin (B1667282) tag. This strategy has been employed for labeling proteins, glycans, and other biomolecules in living cells and even in whole organisms. nih.govnih.gov

Chemically Triggered Activation and Manipulation of Biomolecules

The azide group can also be used for the chemically triggered activation and manipulation of biomolecules. rsc.org For instance, a biomolecule can be modified with an azido-containing caging group that renders it inactive. The azide can then be selectively cleaved under specific conditions, such as through Staudinger ligation or reduction, to restore the biomolecule's function. rsc.org This approach allows for precise spatial and temporal control over biological processes.

Furthermore, the azide moiety can participate in other bioorthogonal reactions beyond cycloadditions, such as the Staudinger ligation, which involves the reaction of an azide with a triarylphosphine to form an aza-ylide that can be trapped to form a stable amide bond. nih.govrsc.org These diverse reactive pathways expand the toolbox available to chemical biologists for studying and manipulating complex biological systems.

In Materials Science and Polymer Chemistry

The reactivity of the azide group in this compound also lends itself to applications in materials science and polymer chemistry. mdpi.com The azide can be utilized in various polymerization reactions to create functionalized polymers with tailored properties.

For example, the azide group can participate in "click" polymerization reactions with di- or poly-functional alkynes to form cross-linked polymer networks. mdpi.com These materials can exhibit enhanced thermal and mechanical stability. Additionally, the azide group can be used to functionalize the surface of materials, imparting new properties such as biocompatibility or specific binding capabilities.

The azetidine ring itself can also be a key component in polymer synthesis. The ring-opening polymerization of azetidine and its derivatives can produce polyamines with various architectures, including linear and branched structures. researchgate.netrsc.org The incorporation of the azidomethyl group into the monomer can lead to polymers with pendant azide groups, which can be further modified using click chemistry to create functional materials for a wide range of applications, including drug delivery, coatings, and adhesives. mdpi.com

Incorporation into Polymeric Architectures and Advanced Materials

The azidomethyl group on the azetidine ring is a key functional handle for polymerization and material synthesis. While specific research on the polymerization of this compound is not extensively documented, the reactivity of the azide moiety is well-established in polymer science. Azido-functionalized monomers are crucial in the synthesis of specialized polymers, particularly energetic materials.

A parallel can be drawn to structurally similar energetic polymers derived from oxetanes, which also feature a four-membered ring. Polymers such as glycidyl (B131873) azide polymer (GAP), poly(3-azidomethyl-3-methyloxetane) (poly-AMMO), and poly(3,3-bis(azidomethyl)oxetane) (poly-BAMO) are well-investigated as energetic binders and plasticizers in propellants. mdpi.com The synthesis of these materials often involves the ring-opening polymerization of the corresponding oxetane (B1205548) monomers followed by azidation. mdpi.com The azide groups contribute significantly to the energetic properties of the resulting polymer.

The azide function in this compound allows for its incorporation into polymeric chains via several mechanisms. One of the most prominent methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow this compound to be efficiently clicked onto polymer backbones or used as a cross-linker between polymer chains containing alkyne groups, forming stable triazole linkages. This approach offers a pathway to create highly tailored materials, such as energetic thermoplastic elastomers or modified polymer networks with precisely integrated azetidine units.

The table below summarizes polymers structurally related to this compound, highlighting the role of the azidomethyl group.

Table 1: Related Azido-Functionalized Energetic Polymers

Polymer Name Abbreviation Monomer Structure Key Application
Glycidyl Azide Polymer GAP Glycidyl Azide Energetic binder and plasticizer mdpi.com
Poly(3-azidomethyl-3-methyloxetane) poly-AMMO 3-Azidomethyl-3-methyloxetane Energetic thermoplastic elastomer mdpi.com

Research on Energetic Materials (General Azetidine-based)

The strained azetidine ring is a desirable feature in the design of energetic materials. nih.gov Its inherent ring strain (approximately 25.4 kcal/mol) contributes to the energy released upon decomposition. rsc.org When combined with energetic functional groups such as nitro (-NO₂) or azido (B1232118) (-N₃), the resulting molecule can exhibit high density, thermal stability, and powerful detonation performance. nih.govbohrium.comrsc.org

A significant body of research exists on azetidine derivatives as energetic compounds. Notable examples include 1,3,3-trinitroazetidine (B1241384) (TNAZ) and 1,3-dinitroazetidine (DNAZ). nih.gov TNAZ, for instance, is a powerful energetic material, though its practical application is sometimes limited by its volatility and cost. nih.gov Research efforts focus on creating new polycyclic energetic compounds by linking azetidine structures with other nitrogen-rich heterocycles, such as triazoles. bohrium.comrsc.orgrsc.org This strategy aims to enhance properties like density and decomposition temperature. bohrium.comrsc.org Studies have shown that introducing an azetidine derivative group can improve the molecular density and stability of the resulting energetic compound. bohrium.comrsc.org

Recent advances have also utilized photochemical strategies to synthesize densely functionalized azetidines, which have shown potential as novel solid melt-castable explosives and liquid propellant plasticizers. researchgate.netnih.govacs.org The stereochemistry of the azetidine derivatives has been shown to have a significant impact on the physical and energetic properties of these materials. researchgate.netnih.gov These findings underscore the principle that the azetidine scaffold is a valuable platform for developing next-generation energetic materials. The incorporation of an azidomethyl group, as in this compound, aligns with the strategy of combining a strained ring with a high-energy, nitrogen-rich functional group.

The table below presents data on several representative azetidine-based energetic compounds.

Table 2: Properties of Selected Azetidine-Based Energetic Compounds

Compound Name Abbreviation Key Features Decomposition Temp. (°C) Reference
1,3,3-Trinitroazetidine TNAZ High-energy material, more powerful than RDX - nih.gov
1,3-Dinitroazetidine DNAZ Precursor for TNAZ, used in energetic materials - nih.gov
Triazolyl Polycyclic Azetidines - High density and thermal stability >200 bohrium.comrsc.org

Development of Chemical Probes and Ligands (Focus on Structural and Mechanistic Roles)

The unique structural and reactive properties of this compound make it a valuable scaffold for creating chemical probes and ligands for biological and chemical systems.

Structural Role: The strained four-membered ring of azetidine makes it a useful conformational constraint in ligand design. researchgate.net It can function as a bioisostere or a rigid scaffold to orient functional groups in a specific three-dimensional arrangement for optimal binding to biological targets like enzymes or receptors. nih.govnih.gov Azetidine derivatives have been explored as amino acid surrogates and peptidomimetics in medicinal chemistry and have been identified as core structures in compounds with antimycobacterial and neuroprotective activities. nih.govnih.gov For example, functionalized azetidines have been designed as ligands for metal ions like Cu(II), where the azetidine nitrogen participates in coordination. rsc.org

Mechanistic Role: The azido group is a key functional moiety for probes and ligands. It serves two primary roles:

Vibrational Probe: The azide's asymmetric stretch vibration is sensitive to its local environment, making it an effective infrared (IR) probe. nih.gov A related compound, 4-azidomethyl-L-phenylalanine, has been used as a vibrational reporter to map local protein environments. nih.gov The position and intensity of the azide's IR absorption band can provide information about the polarity and electrostatic field of its surroundings, such as a protein's active site. nih.gov

Bioorthogonal Handle: The azido group is highly reactive in bioorthogonal "click chemistry" reactions, most notably the azide-alkyne cycloaddition. This allows a ligand containing the this compound unit to be covalently linked to a reporter molecule (like a fluorophore) or a solid support after it has bound to its target. This reactivity is crucial for applications in bioconjugation, chemical biology, and drug discovery for target identification and validation.

Furthermore, the strained azetidine ring itself can play a mechanistic role. Under certain conditions, the ring can be opened by nucleophiles. researchgate.netresearchgate.net For instance, azetidines fitted with appropriate side chains can undergo intramolecular N-alkylation followed by nucleophilic attack (using nucleophiles such as azide anions) to achieve ring expansion, leading to the formation of larger heterocyclic systems like pyrrolidines or azepanes. researchgate.net This reactivity highlights the role of the azetidine scaffold as a versatile synthetic intermediate that can be mechanistically transformed into other important structures.

Table 3: Roles of Azetidine Derivatives in Probes and Ligands

Derivative Type Application Structural/Mechanistic Role Reference
3-Azido-1-(2-bromobenzyl)azetidine (B1475969) Bioconjugation / Labeling Azido group for click chemistry; azetidine as scaffold.
Pyridyl-substituted Azetidine Metal Coordination Functions as a tridentate ligand for Cu(II). rsc.org
Azetidines with 3-hydroxypropyl side chain Synthesis of Pyrrolidines/Azepanes Azetidine ring undergoes nucleophilic ring expansion. researchgate.net
4-Azidomethyl-L-phenylalanine Vibrational Probe Azidomethyl group reports on local protein environment. nih.gov

Characterization and Spectroscopic Analysis of 3 Azidomethyl Azetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton, Carbon-13, Nitrogen-15)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(azidomethyl)azetidine and its derivatives, offering precise insights into the molecular structure.

Proton (¹H) NMR: In the ¹H NMR spectrum of azetidine (B1206935) derivatives, the protons on the azetidine ring typically appear in the range of δ 3.5–4.5 ppm. For instance, in a related 3-methoxyazetidine, the chemical shifts are observed in this region. The protons of the methylene (B1212753) group attached to the azide (B81097) functionality in this compound are also expected within a characteristic range.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides valuable information on the carbon skeleton. For the parent azetidine, signals for the carbon atoms are observed, which serve as a reference. In derivatives like this compound, the carbon attached to the azide group will have a distinct chemical shift. For comparison, in N-substituted 3-aryl-3-sulfanyl azetidines, the azetidine ring carbons show specific resonances.

Nitrogen-¹⁵ (¹⁵N) NMR: While less common, ¹⁵N NMR can be employed to directly probe the nitrogen environments within the azetidine ring and the azide group. The chemical shifts would provide unambiguous evidence for the presence and electronic state of these nitrogen atoms.

Table 1: Representative NMR Data for Azetidine Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Azetidine ¹H3.63t7.8
2.33quint7.8
¹³C49.0
24.0
3-Methoxyazetidine ¹H4.0-3.8m
3.6-3.4m
3.25s
N-Boc-3-(azidomethyl)azetidine ¹³C156.2
80.0
58.2
52.3
28.3

Note: Data is illustrative and may vary based on solvent and specific derivative.

Infrared (IR) Spectroscopy (with specific emphasis on azide stretching frequency)

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. In the context of this compound, the most prominent and diagnostic absorption band is the asymmetric stretching vibration of the azide (N₃) group. researchgate.net This typically appears as a strong and sharp peak in the region of 2100 cm⁻¹. The presence of this band is a clear indicator of the successful incorporation of the azide moiety. For instance, in 2'-azido-5-cyano-2'-deoxyuridine, the azide asymmetric stretch is observed at 2124 cm⁻¹. nih.gov Other characteristic peaks would include C-H stretching and bending vibrations, as well as C-N stretching frequencies associated with the azetidine ring.

Table 2: Characteristic IR Frequencies for this compound and Related Structures

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Azide (R-N₃) Asymmetric stretch2160 - 2100Strong, Sharp
Symmetric stretch1300 - 1100Weak
Azetidine (C-N) Stretch1250 - 1020Medium
Alkyl (C-H) Stretch2960 - 2850Medium to Strong
Bend1470 - 1450Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and its derivatives, while high-resolution mass spectrometry (HRMS) provides the exact molecular formula. HRMS is crucial for confirming the elemental composition of a new compound with high accuracy. For example, the molecular formula of a derivative like 3-azido-1-(2-bromobenzyl)azetidine (B1475969) (C₁₀H₁₁BrN₄) can be unequivocally verified by matching the experimentally observed mass to the calculated theoretical mass. Fragmentation patterns observed in the mass spectrum can also offer structural information, such as the loss of N₂ from the azide group.

Chromatographic Methodologies for Purity Assessment and Isolation (e.g., LC/MS)

Liquid chromatography/mass spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. leeder-analytical.com It is extensively used for the purity assessment and isolation of this compound and its derivatives. nih.gov The liquid chromatography component separates the target compound from any impurities or byproducts, while the mass spectrometer provides molecular weight information for each separated component. mdpi.com This allows for the confident identification of the desired product and the quantification of its purity. shimadzu.com Different LC methods, such as reversed-phase chromatography, can be employed depending on the polarity of the specific derivative. chromatographyonline.com

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation of Crystalline Derivatives

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. frontiersin.orgresearchgate.net While obtaining suitable crystals can be challenging, the resulting crystal structure offers unambiguous proof of the molecule's constitution and stereochemistry. nih.govfrontiersin.org For instance, the absolute stereochemistry of a chiral azetidine derivative was successfully determined using this method. nih.gov

Computational and Theoretical Investigations on Azetidine Systems and Azidomethyl Derivatives

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the behavior of azetidine (B1206935) derivatives. nih.govnih.gov These methods are used to model molecular energies, structures, and a variety of thermochemical properties with a high degree of accuracy. scirp.org The electronic structure of azetidines is significantly influenced by the considerable strain within the four-membered ring, which dictates their reactivity and stability profiles. This inherent strain makes them more reactive than their five- and six-membered ring counterparts but more stable than three-membered aziridines.

DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p) or def2-TZVP, are employed to calculate key descriptors of stability and reactivity. mdpi.comnrel.gov These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, electrostatic potential maps, and partial atomic charges. nih.gov These parameters are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.gov

The stability of azetidine derivatives can be quantitatively assessed by calculating thermodynamic parameters like heats of formation (HOF) and bond dissociation energies (BDE). nrel.govresearchgate.net For instance, DFT calculations have been used to evaluate the thermal stability of new high-energy-density molecules derived from azetidine by replacing hydrogen atoms with nitroimine groups. researchgate.net Similar approaches can be applied to 3-(azidomethyl)azetidine to understand the energetic contribution of the azido (B1232118) group and the strength of the C-N₃ bond. Furthermore, theoretical calculations can predict redox properties, which is critical for understanding the potential role of electron transfer in the reactions of azetidine derivatives, such as the ring-opening of azetidine radical cations. csic.es

Computational Method Predicted Properties Relevance to this compound References
DFT (e.g., B3LYP, M06-2X) Molecular geometry, HOMO/LUMO energies, electrostatic potential, atomic charges, heats of formation (HOF), bond dissociation energies (BDE).Predicts reactive sites, thermodynamic stability, and kinetic reactivity of both the azetidine ring and the azidomethyl group. mdpi.comnrel.govresearchgate.net
Ab initio (e.g., MP2, CASSCF) Electron correlation effects, excited states, reaction pathways, ionization energies.Provides high-accuracy data on electronic structure and reaction barriers, useful for studying photochemical or electron-transfer reactions. csic.espsu.edu
Semi-empirical (e.g., GFN-xTB) Ionization potentials, fragmentation pathways in mass spectrometry.Allows for rapid and automated prediction of mass spectra, revealing patterns of molecular fragmentation and stability. rsc.org

Molecular Dynamics Simulations for Conformational Analysis of Azetidine Scaffolds

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound in different environments. mdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, guided by a force field that describes the potential energy of the system. chemrxiv.org

Protocols such as Replica Exchange MD (REMD) can be used to enhance sampling and overcome high energy barriers, ensuring a more thorough exploration of the conformational space. mdpi.combiorxiv.org The resulting conformational ensemble is critical for applications like computer-aided drug design, where understanding the three-dimensional shape of a molecule is key to predicting its interaction with biological targets. chemrxiv.org Although specific MD studies on this compound are not prominent, the established methodologies are directly applicable. mdpi.com

Simulation Parameter Description Typical Implementation Relevance
Force Field A set of parameters and equations used to calculate the potential energy of the system.AMBER, CHARMM, GROMOSDetermines the accuracy of the simulated interactions and resulting conformations.
Solvent Model Representation of the solvent environment.Explicit (e.g., TIP3P water) or Implicit (e.g., GBN2)Crucial for simulating realistic solution-phase behavior and its effect on conformation. biorxiv.org
Simulation Time The duration of the simulation.Nanoseconds (ns) to Microseconds (µs)Longer simulations allow for better sampling of conformational space. mdpi.com
Enhanced Sampling Techniques used to overcome energy barriers and explore the landscape more efficiently.Replica Exchange MD (REMD), MetadynamicsEnsures that the simulation does not get trapped in a local energy minimum. biorxiv.org

In-depth Mechanistic Studies of Key Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving azetidine derivatives. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out entire reaction energy profiles. csic.es This provides a detailed, step-by-step picture of how a transformation occurs, explaining observed regioselectivity, stereoselectivity, and reactivity. acs.orgmdpi.com

For azetidines, computational studies have provided mechanistic insights into a wide range of reactions. These include copper-catalyzed rearrangements, acs.org visible-light-mediated aza Paternò–Büchi reactions to form the azetidine ring, nih.govrsc.org and radical cyclizations. nih.gov For example, DFT calculations have shown that a 4-exo-dig radical cyclization to form azetidines is kinetically favored over the alternative 5-endo-dig pathway, which would lead to a five-membered ring. nih.gov

In the context of this compound, a key transformation of interest is the 1,3-dipolar cycloaddition of the azide (B81097) group. DFT has proven to be particularly effective at rationalizing the mechanistic aspects of such cycloadditions, including predicting the most favorable regio- and stereochemical outcomes by analyzing the frontier molecular orbitals (HOMO-LUMO) of the dipole (the azide) and the dipolarophile. mdpi.com Computational studies can also model the ring-opening of the azetidine core, a reaction driven by the release of ring strain. csic.es Theoretical investigations have shown that one-electron reduction can dramatically facilitate the ring-opening of an azetidine heterocycle, a process relevant to DNA repair models. csic.es

Reaction Type Computational Approach Mechanistic Insights Gained References
[2+2] Photocycloaddition DFT, CASSCFElucidation of excited state pathways, diradical intermediates, and factors controlling stereoselectivity. rsc.orgnih.gov
Radical Cyclization DFT (e.g., M06-2X)Determination of kinetic vs. thermodynamic control, calculation of activation barriers for competing pathways (e.g., 4-exo vs. 5-endo). nih.gov
Ring Opening DFTMapping of reaction energy profiles for thermal, photochemical, or electron-induced ring cleavage; stability of intermediates. csic.es
1,3-Dipolar Cycloaddition DFTFrontier Molecular Orbital (FMO) analysis to predict regioselectivity; calculation of transition state energies to determine reaction feasibility. mdpi.com
Metal-Catalyzed Coupling DFTModeling of catalytic cycles, role of ligands, structure of organometallic intermediates, and origin of selectivity. acs.orgorganic-chemistry.orgnih.gov

Conformational Landscape Analysis and Ring Puckering Phenomena

The four-membered azetidine ring is not planar. It exists in a puckered conformation to alleviate torsional strain. psu.edu Gas-phase electron diffraction studies of the parent azetidine molecule revealed a puckered ring characterized by a dihedral angle of 37°. rsc.org The puckering of the ring is a dynamic process, and the ring can invert between two equivalent puckered conformations.

This ability of substituents to control the conformational landscape is a key feature of azetidine chemistry. researchgate.net In oligomers of azetidine-based amino acids, the ring pucker (described as leaning toward the N-H or C=O group) plays a critical role in defining secondary structures like helices through specific hydrogen bonding patterns. mdpi.com In contrast to the puckered neutral molecule, theoretical calculations predict that the azetidine radical cation adopts a planar ring structure. psu.edu For this compound, computational analysis would be essential to determine the preferred ring pucker and the rotational conformation of the azidomethyl side chain, which together define its three-dimensional shape and potential for molecular recognition.

Azetidine Derivative State/Method Key Conformational Feature Dihedral/Puckering Angle References
Azetidine (parent)Gas-phase electron diffractionPuckered ring37° rsc.org
Azetidin-1-yl radicalAb initio UHF/6-31G*Puckered ring15.4° psu.edu
Azetidine radical cationAb initio / EPRPlanar ring- psu.edu
3-FluoroazetidineCalculationPuckered (F away from N)N–C–C–F = 137.2° researchgate.net
3-FluoroazetidiniumCalculationPuckered (F toward N⁺)N⁺–C–C–F = 100.0° researchgate.net
3-Bromomethyl-1-(tosyl)azetidin-3-yl-methanolX-ray CrystallographyNearly planar conformationMax deviation: 0.087 Å iucr.org

Future Research Trajectories and Emerging Opportunities

Innovation in Novel and Highly Efficient Synthetic Pathways for Azetidine (B1206935) Derivatives

The synthesis of azetidine derivatives, including 3-(azidomethyl)azetidine, remains a challenging yet crucial area of research due to the inherent ring strain of the four-membered heterocycle. ub.bw Future efforts will likely focus on developing more efficient and versatile synthetic routes that offer greater control over substitution patterns and stereochemistry.

Current strategies often rely on intramolecular cyclization reactions. acs.org One common approach involves the nucleophilic substitution of a leaving group by a nitrogen atom within a pre-formed chain. acs.org Another established method is the reduction of azetidin-2-ones (β-lactams). rsc.orgwikipedia.org However, these methods can be limited by the availability of starting materials and the harsh reaction conditions required. bristol.ac.ukresearchgate.net

Innovations are emerging to address these limitations. For instance, multicomponent reactions offer a pathway to construct complex azetidine frameworks in a single step with high atom economy. lboro.ac.uk The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is another promising strategy for accessing densely functionalized azetidines. researchgate.netacs.orgrsc.org Additionally, methods involving the ring expansion of aziridines are being explored as a novel route to azetidine scaffolds. researchgate.netugent.be The development of catalytic systems, such as those based on palladium or copper, is also enabling milder and more selective C-H amination and cyclization reactions to form the azetidine ring. rsc.orgorganic-chemistry.org

Future research will likely see the refinement of these methods and the discovery of entirely new synthetic strategies. A key goal will be to develop pathways that are not only efficient but also allow for the precise installation of various functional groups on the azetidine core, expanding the accessible chemical space for this important class of compounds.

Exploration of Unprecedented Reactivity Profiles and Chemical Transformations

The strained nature of the azetidine ring endows it with unique reactivity, making it a valuable synthon for a variety of chemical transformations. ub.bwrsc.org While the ring is more stable than its three-membered aziridine (B145994) counterpart, it can undergo ring-opening reactions under specific conditions to yield highly substituted acyclic amines or expanded ring systems like pyrrolidines, piperidines, and azepanes. ub.bwrsc.orgiitk.ac.in

The azide (B81097) group in this compound introduces another layer of reactivity, most notably its ability to participate in bioorthogonal "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the azetidine moiety to other molecules.

Future research is expected to uncover new and unprecedented reactivity profiles for azetidine derivatives. This could involve the development of novel catalysts to facilitate previously inaccessible transformations. For example, Lewis acid-mediated ring-opening rearrangements have been shown to convert 2-aryl-N-tosylazetidines into enantiopure allylamines. iitk.ac.in Furthermore, the interplay between the strained ring and the azide functionality could lead to novel cascade reactions, where an initial transformation of the azide triggers a subsequent ring-opening or rearrangement of the azetidine core. The exploration of photochemical and electrochemical methods may also unlock new reaction pathways for these strained heterocycles.

Expansion of Applications in Advanced Bioorthogonal Chemistry Contexts

The azide group makes this compound a prime candidate for applications in bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov The most well-known bioorthogonal reaction involving azides is the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. rsc.org

The small size and biocompatibility of the azide group allow for its incorporation into various biomolecules. nih.gov The subsequent reaction with a suitably functionalized probe enables the visualization, tracking, and manipulation of these biomolecules in their native environment. nih.gov Azetidine-containing fluorophores have been shown to exhibit enhanced performance. chemrxiv.org

Future research in this area will likely focus on developing new bioorthogonal reactions that utilize the unique properties of the azetidine ring. For example, the strain of the azetidine ring could be harnessed to accelerate reaction kinetics or to create novel "turn-on" fluorescent probes where the reaction with a target molecule induces a significant increase in fluorescence. rsc.orgnih.gov The development of azetidine-based probes for advanced imaging techniques, such as super-resolution microscopy, is another promising avenue. nih.gov Furthermore, the combination of the azetidine scaffold with other bioorthogonal handles could enable multiplexed labeling and imaging, allowing for the simultaneous tracking of multiple biological targets.

Design and Synthesis of Next-Generation Materials Incorporating Azetidine Moieties

The incorporation of azetidine moieties into polymers and other materials can impart unique and desirable properties. The strained four-membered ring can influence the polymer's architecture and physical characteristics. Cationic ring-opening polymerization of azetidines and their derivatives can lead to the formation of polyamines, which have applications as coatings, for CO2 adsorption, and in gene transfection. rsc.orgresearchgate.net

Recent research has demonstrated the synthesis of functional polymers with multisubstituted and heteroatom-rich azetidine frameworks through facile one-pot multicomponent polymerizations. lboro.ac.uk These azetidine-containing polymers can exhibit interesting properties, such as intrinsic luminescence, high refractive indices, and good photopatternability, making them suitable for advanced electronic and optoelectronic devices. lboro.ac.uk Furthermore, the azetidine rings within the polymer backbone can be opened through acid-mediated reactions to create new polymeric materials with different properties. lboro.ac.uk

The azide group in this compound offers a powerful tool for the post-polymerization modification of materials. This allows for the "clicking" of various functionalities onto the polymer backbone, enabling the tuning of material properties for specific applications. Another area of interest is the development of energetic materials based on azetidine structures. researchgate.netacs.orgbohrium.com The high nitrogen content and strained ring system can contribute to high energy densities.

Future research will likely focus on the design and synthesis of novel monomers based on this compound to create polymers with tailored properties. This could include the development of biodegradable polymers for biomedical applications or highly cross-linked materials for advanced composites. The ability to precisely control the polymer architecture and functionality through the combination of ring-opening polymerization and click chemistry will be a key driver of innovation in this field.

Computationally-Driven Design and Prediction of Novel Azetidine Architectures and Their Properties

Computational modeling is becoming an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the design of novel synthetic targets. mit.edu For azetidine derivatives, computational methods can be used to understand their electronic structure, predict their reactivity, and guide the design of new synthetic pathways.

Recent studies have utilized computational models to predict the feasibility and yield of reactions to form azetidines, such as the visible light-mediated aza Paternò-Büchi reaction. mit.edu These models can calculate frontier orbital energies and other parameters to determine which reactant pairs are likely to be successful, saving significant time and resources in the laboratory. mit.edu

In the context of drug discovery, in-silico molecular docking studies can predict the binding affinity of azetidine-based compounds to biological targets, such as enzymes and receptors. dergipark.org.trnih.govmdpi.com This allows for the rational design of new drug candidates with improved potency and selectivity. nih.govnih.gov Computational methods can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel azetidine derivatives, helping to identify promising candidates for further development. dergipark.org.tr

The future of azetidine research will undoubtedly involve a strong synergy between experimental and computational approaches. As computational models become more sophisticated, they will play an increasingly important role in:

Designing novel azetidine scaffolds with specific three-dimensional structures and electronic properties.

Predicting the outcome of unknown reactions , accelerating the discovery of new synthetic methods.

Screening virtual libraries of azetidine derivatives for potential biological activity or material properties.

Elucidating reaction mechanisms , providing deeper insights into the fundamental chemistry of these strained heterocycles.

This integrated approach will be instrumental in unlocking the full potential of this compound and other novel azetidine architectures in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Azidomethyl)azetidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound typically involves azide-alkyne cycloaddition (CuAAC) reactions or diazidation of allenes using copper(I) catalysts. For example, highlights the use of copper-catalyzed diazidation to access structurally related 3-(azidomethyl) compounds. Optimization includes adjusting catalyst loading (e.g., Cu(I) salts), temperature (20–60°C), and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization improves yield . lists similar azetidine derivatives synthesized via bromo-azide substitution, suggesting analogous protocols could apply .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm azetidine ring integrity and azidomethyl group placement.
  • HPLC/MS : Quantify purity (>95% recommended) and detect byproducts.
  • FT-IR : Validate the azide (-N3_3) stretch at ~2100 cm1^{-1}.
  • Elemental Analysis : Ensure stoichiometric consistency. emphasizes rigorous solubility testing (e.g., in DMSO or water) to assess batch-to-batch variability .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection ( mandates eye-wash station access for accidental exposure) .
  • Ventilation : Use fume hoods to avoid inhalation of azide decomposition products (e.g., HN3_3).
  • Storage : Keep in airtight containers at -20°C, away from light and metals ( notes instability data gaps, necessitating conservative protocols) .
  • Spill Management : Neutralize azides with sodium nitrite/acid solutions ( outlines emergency procedures for azide-containing compounds) .

Advanced Research Questions

Q. How can in silico molecular docking studies be applied to predict the binding affinity of this compound derivatives with target proteins?

  • Methodological Answer :

  • Software Selection : Use AutoDock Vina or Schrödinger Suite for docking simulations. stresses validating docking protocols against known crystal structures (e.g., PDB entries) to calibrate scoring functions .
  • Parameterization : Include solvation effects (e.g., PBS buffer) and flexible side chains in the binding pocket.
  • Validation : Compare predicted affinities with experimental SPR or ITC data. recommends cross-referencing computational results with literature on azetidine-based inhibitors (e.g., metalloproteinase-9 studies) to identify trends .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental results for azetidine-based compounds?

  • Methodological Answer :

  • Data Triangulation : Combine molecular dynamics (MD) simulations (e.g., AMBER) with experimental NMR chemical shift data to refine conformational models.
  • Error Analysis : Assess force field limitations (e.g., GAFF vs. CHARMM) and solvent model accuracy ( highlights missing Lipinski data as a common pitfall) .
  • Experimental Replication : Repeat synthesis and bioassays under controlled conditions ( advocates for full protocol disclosure to ensure reproducibility) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage protocols be designed?

  • Methodological Answer :

  • Accelerated Stability Testing : Conduct stress tests at pH 1–13 (HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC ( recommends attaching raw chromatograms in appendices) .
  • Kinetic Analysis : Calculate Arrhenius plots to predict shelf life. notes the lack of ecological degradation data, necessitating empirical validation .
  • Storage Recommendations : Lyophilize and store under argon at -80°C for long-term stability ( cites similar azetidine derivatives requiring cryogenic preservation) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Methodological Answer :

  • Detailed Documentation : Record exact reagent grades (e.g., anhydrous solvents), reaction times (±5 min), and purification thresholds (e.g., Rf values). emphasizes appending raw data (e.g., NMR spectra) .
  • Batch Tracking : Assign lot numbers to intermediates and final products.
  • Peer Validation : Share protocols via platforms like Protocols.io ; recommends adhering to agenda items A.14–A.16 for rigorous replication standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.